Bis(2,4-dinitrophenyl) oxalate

Chemiluminescence sensor Hydrogen peroxide determination Analytical detection limit

DNPO outperforms TCPO and PFPO with a direct H₂O₂ attack mechanism—no imidazole needed—and 50× fluorescence sensitivity. Achieve a 5 fmol detection limit for dansylalanine and a 4.1–10.2× enhancement for PAH monitoring. Ideal for sub-nanomolar detection of amino acids, β-carboline alkaloids, and biogenic amines in biological fluids and tissue homogenates. Its well-characterized kinetics and superior acetonitrile stability ensure reproducible, high-throughput HPLC and FIA chemiluminescence results.

Molecular Formula C14H6N4O12
Molecular Weight 422.22 g/mol
CAS No. 16536-30-4
Cat. No. B091566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4-dinitrophenyl) oxalate
CAS16536-30-4
Synonymsis(2,4-dinitrophenyl) oxalate
DNPO
Molecular FormulaC14H6N4O12
Molecular Weight422.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H6N4O12/c19-13(29-11-3-1-7(15(21)22)5-9(11)17(25)26)14(20)30-12-4-2-8(16(23)24)6-10(12)18(27)28/h1-6H
InChIKeyCBZOGAWUNMFXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,4-dinitrophenyl) Oxalate (DNPO) CAS 16536-30-4: Procurement Guide for Chemiluminescence Reagent Selection


Bis(2,4-dinitrophenyl) oxalate (DNPO) is an aryl oxalate ester belonging to the peroxyoxalate chemiluminescence (PO-CL) reagent class, with a molecular weight of 422.22 g/mol and a melting point of 189–190 °C . DNPO reacts with hydrogen peroxide in the presence of a fluorophore to emit light via a dioxetanedione intermediate, enabling its widespread use as a high-sensitivity detection reagent in analytical chemistry, particularly in HPLC and flow injection analysis (FIA) systems .

Why Bis(2,4-dinitrophenyl) Oxalate (DNPO) Cannot Be Simply Substituted by Other Aryl Oxalate Esters


While multiple aryl oxalate esters (e.g., TCPO, PFPO) are commercially available as peroxyoxalate chemiluminescence reagents, their kinetic profiles, mechanistic pathways, and practical performance characteristics differ substantially. DNPO exhibits significantly higher reactivity and distinct mechanistic behavior compared to TCPO, undergoing direct nucleophilic attack by H₂O₂ without requiring imidazole catalysis [1]. This mechanistic divergence, coupled with DNPO's superior sensitivity in analytical applications [2] and enhanced stability over PFPO [3], makes simple substitution without re-optimization of experimental conditions likely to yield suboptimal or irreproducible results.

Quantitative Differentiation Evidence for Bis(2,4-dinitrophenyl) Oxalate (DNPO) vs. Comparator Aryl Oxalates


DNPO Provides 1.8× Lower Detection Limit than TCPO for Hydrogen Peroxide Quantification

In a chemiluminescence sensor for hydrogen peroxide determination in washing powder matrices, DNPO achieved a detection limit of 48 µg L⁻¹, whereas TCPO yielded a detection limit of 86 µg L⁻¹ under identical conditions using sodium perborate as the peroxide source [1].

Chemiluminescence sensor Hydrogen peroxide determination Analytical detection limit

DNPO Exhibits 5 fmol Detection Limit for Dansylalanine, Superior to TCPO in Flow Injection Analysis

In flow injection analysis of the fluorescent compound dansylalanine (DNS-Ala), the DNPO-based chemiluminescence reaction demonstrated a detection limit of 5 fmol, which was reported as superior to that of the TCPO-based system [1].

Flow injection analysis Fluorescent compound detection Amino acid derivatization

DNPO Demonstrates 50× Higher Sensitivity than Conventional Fluorescence Detection in HPLC Applications

When applied as a post-column chemiluminescence detection reagent in HPLC, the DNPO–H₂O₂ system provided more than one order of magnitude (50 times) higher sensitivity compared to conventional fluorescence detection methods for fluorescent compounds .

HPLC detection Chemiluminescence Analytical sensitivity enhancement

DNPO Reacts via Direct H₂O₂ Nucleophilic Attack, Bypassing Imidazole Catalysis Required by TCPO

Kinetic studies reveal that DNPO undergoes direct nucleophilic attack by H₂O₂ in both anhydrous and aqueous media, proceeding without imidazole catalysis. In contrast, the less reactive TCPO requires imidazole to act as a nucleophilic catalyst for the reaction with H₂O₂ to proceed efficiently [1].

Reaction mechanism Peroxyoxalate kinetics Imidazole catalysis

DNPO Exhibits Higher Rate Constants and Different Activation Energy than TCPO in Imidazole-Catalyzed Decomposition

In imidazole-catalyzed decomposition studies using stopped-flow techniques, DNPO exhibits a first-order dependence on imidazole concentration and a positive activation energy of 12.0 ± 0.6 kJ/mol. TCPO, in contrast, displays second-order dependence on imidazole and a negative activation energy of −6.2 ± 0.3 kJ/mol [1]. Higher rate constants were consistently observed with DNPO compared to TCPO [2].

Stopped-flow kinetics Activation energy Nucleophilic substitution

DNPO Provides 4.1–10.2× Sensitivity Enhancement and Superior Stability Over PFPO in PO-CL Detection

In post-column peroxyoxalate chemiluminescence detection of polycyclic aromatic hydrocarbons (PAHs), DNPO increased detection sensitivities by factors of 4.1–10.2, outperforming PFPO which provided enhancement factors of 3.5–8.1. Additionally, DNPO demonstrated superior stability compared to PFPO when stored in acetonitrile [1].

Post-column detection Polycyclic aromatic hydrocarbons Reagent stability

High-Value Application Scenarios for Bis(2,4-dinitrophenyl) Oxalate (DNPO) Based on Quantitative Differentiation Evidence


Ultra-Trace Detection of Derivatized Amino Acids and Biogenic Amines via HPLC-CL

DNPO's 50× sensitivity advantage over fluorescence detection and 5 fmol detection limit for dansylalanine [1] make it the reagent of choice for HPLC post-column chemiluminescence detection of derivatized amino acids, β-carboline alkaloids, and biogenic amines in biological fluids and tissue homogenates where analyte concentrations are sub-nanomolar.

Sensitive Quantification of Hydrogen Peroxide in Environmental and Industrial Matrices

With a detection limit of 48 µg L⁻¹—1.8× lower than TCPO —DNPO is ideally suited for chemiluminescence sensor development targeting trace hydrogen peroxide in atmospheric samples, natural waters, and bleaching components of commercial washing powders.

Robust Post-Column Detection for Polycyclic Aromatic Hydrocarbon (PAH) Analysis

DNPO's 4.1–10.2× sensitivity enhancement and superior acetonitrile stability compared to PFPO support its use as the preferred oxalate ester for routine, high-throughput PAH monitoring in environmental and food safety laboratories.

Kinetic and Mechanistic Studies of Peroxyoxalate Chemiluminescence

The well-characterized kinetic parameters of DNPO—including its direct H₂O₂ attack mechanism without imidazole and positive activation energy of 12.0 kJ/mol [1]—establish it as an essential model compound for investigating the fundamental steps of PO-CL reactions and for training students in physical organic chemistry techniques.

Technical Documentation Hub

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